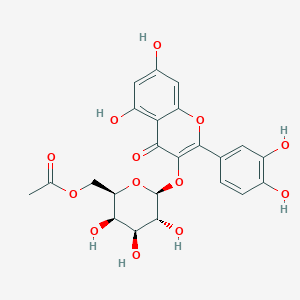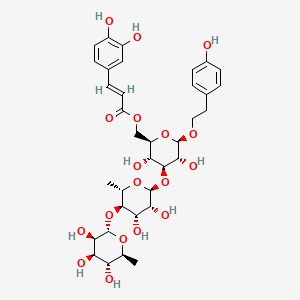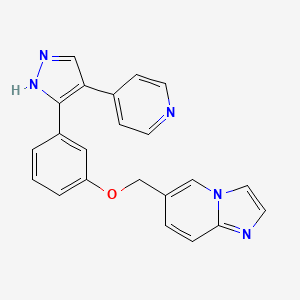
Laj8DZ93GQ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAT-505: is a potent, selective, non-competitive, and orally available inhibitor of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid . This compound has shown significant potential in treating various diseases, particularly non-alcoholic steatohepatitis (NASH) and liver fibrosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of PAT-505 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclization, halogenation, and substitution reactions.
Functional Group Modifications: The core structure is further modified by introducing specific functional groups that enhance its binding affinity and selectivity towards autotaxin
Industrial Production Methods: : Industrial production of PAT-505 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves rigorous quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: PAT-505 can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them into amines.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can modify the aromatic rings in PAT-505
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions
Applications De Recherche Scientifique
Chemistry: : PAT-505 is used as a tool compound to study the role of autotaxin in various biochemical pathways. It helps in understanding the enzyme’s mechanism and its involvement in disease processes .
Biology: : In biological research, PAT-505 is used to investigate the effects of autotaxin inhibition on cell proliferation, migration, and cytokine production. It is particularly useful in studying cancer biology and inflammatory responses .
Medicine: : PAT-505 has shown promise in preclinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis. It is also being explored for its potential in treating other fibrotic diseases and certain types of cancer .
Industry: : In the pharmaceutical industry, PAT-505 is used in drug development programs aimed at creating new therapies for diseases associated with autotaxin activity .
Mécanisme D'action
PAT-505 exerts its effects by selectively inhibiting autotaxin, an enzyme that converts lysophosphatidylcholine into lysophosphatidic acid. This inhibition reduces the levels of lysophosphatidic acid, a bioactive lipid involved in various cellular processes such as proliferation, migration, and inflammation . The molecular targets of PAT-505 include the active site of autotaxin, where it binds and prevents the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
GLPG1690: Another autotaxin inhibitor that has entered clinical trials for the treatment of idiopathic pulmonary fibrosis.
BBT-877: A potent autotaxin inhibitor being developed for the treatment of fibrotic diseases.
BLD-0409: An autotaxin inhibitor with a different chemical structure but similar inhibitory activity.
Uniqueness of PAT-505: : PAT-505 is unique due to its high selectivity and potency as an autotaxin inhibitor. It has shown favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, making it a promising candidate for further development .
Propriétés
Numéro CAS |
1782070-85-2 |
|---|---|
Formule moléculaire |
C23H17ClF2N3NaO2S |
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
sodium;3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoate |
InChI |
InChI=1S/C23H18ClF2N3O2S.Na/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31;/h3-5,8-12H,2,6-7H2,1H3,(H,30,31);/q;+1/p-1 |
Clé InChI |
LRGJOAHIPINMJO-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)[O-])C5CC5.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)

![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)






![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

